Crotamin

Description

Properties

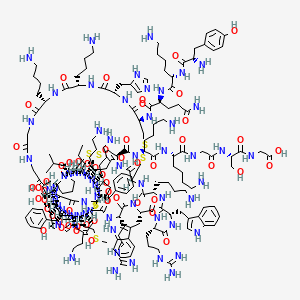

IUPAC Name |

3-[(1R,2aS,4S,5aS,8aS,10S,15aR,16S,19S,22S,25S,28S,34S,37S,40S,43R,46S,49S,52S,55S,58S,61R,66R,69S,72S,75S,84S,87R,90S,96S,99S)-66-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-15a-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-5a,34,58,72,75,99-hexakis(4-aminobutyl)-28,90-dibenzyl-8a-[(2S)-butan-2-yl]-46,52-bis(3-carbamimidamidopropyl)-25,40-bis(carboxymethyl)-19,22-bis(hydroxymethyl)-69,84-bis(1H-imidazol-5-ylmethyl)-49,55-bis(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-37-(2-methylsulfanylethyl)-a,2,3a,5,6a,9a,11,17,17a,20,23,26,29,32,35,38,41,44,47,50,53,56,59,67,70,73,76,79,82,85,88,91,97-tritriacontaoxo-12a,13a,19a,20a,63,64-hexathia-1a,3,4a,6,7a,10a,12,16a,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,68,71,74,77,80,83,86,89,92,98-tritriacontazahexacyclo[59.49.7.443,87.06,10.012,16.092,96]henicosahectan-2a-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C214H326N64O54S7/c1-6-117(4)175-209(329)274-162-113-339-335-109-158(202(322)253-136(53-22-31-76-220)184(304)248-132(49-18-27-72-216)178(298)238-103-170(287)245-154(105-279)180(300)240-104-174(294)295)273-206(326)161-112-338-336-110-159(270-190(310)142(66-68-166(225)283)255-182(302)134(51-20-29-74-218)246-176(296)128(224)87-120-62-64-125(282)65-63-120)203(323)262-149(93-124-99-231-115-242-124)196(316)251-135(52-21-30-75-219)183(303)247-131(48-17-26-71-215)177(297)237-100-167(284)236-101-168(285)244-148(92-123-98-230-114-241-123)195(315)271-160(204(324)266-153(89-119-42-11-8-12-43-119)211(331)276-82-37-59-163(276)207(327)258-138(55-24-33-78-222)185(305)256-143(67-69-171(288)289)189(309)249-139(192(312)275-175)56-25-34-79-223)111-337-334-108-157(201(321)254-141(58-36-81-233-214(228)229)187(307)261-147(91-122-97-235-130-47-16-14-45-127(122)130)194(314)252-140(57-35-80-232-213(226)227)186(306)260-146(90-121-96-234-129-46-15-13-44-126(121)129)193(313)250-137(188(308)269-161)54-23-32-77-221)272-198(318)151(95-173(292)293)263-191(311)144(70-85-333-5)257-181(301)133(50-19-28-73-217)243-169(286)102-239-179(299)145(88-118-40-9-7-10-41-118)259-197(317)150(94-172(290)291)264-199(319)155(106-280)267-200(320)156(107-281)268-208(328)164-60-38-83-277(164)212(332)165-61-39-84-278(165)210(330)152(86-116(2)3)265-205(162)325/h7-16,40-47,62-65,96-99,114-117,128,131-165,175,234-235,279-282H,6,17-39,48-61,66-95,100-113,215-224H2,1-5H3,(H2,225,283)(H,230,241)(H,231,242)(H,236,284)(H,237,297)(H,238,298)(H,239,299)(H,240,300)(H,243,286)(H,244,285)(H,245,287)(H,246,296)(H,247,303)(H,248,304)(H,249,309)(H,250,313)(H,251,316)(H,252,314)(H,253,322)(H,254,321)(H,255,302)(H,256,305)(H,257,301)(H,258,327)(H,259,317)(H,260,306)(H,261,307)(H,262,323)(H,263,311)(H,264,319)(H,265,325)(H,266,324)(H,267,320)(H,268,328)(H,269,308)(H,270,310)(H,271,315)(H,272,318)(H,273,326)(H,274,329)(H,275,312)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H4,226,227,232)(H4,228,229,233)/t117-,128-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,175-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFQQQGFYPMQLH-WFQFKEFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@@H](NC2=O)CC(C)C)CO)CO)CC(=O)O)CC2=CC=CC=C2)CCCCN)CCSC)CC(=O)O)C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)O)CCCCN)CC1=CC=CC=C1)CC1=CN=CN1)CCCCN)CCCCN)CC1=CN=CN1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C214H326N64O54S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4884 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58740-15-1 | |

| Record name | Crotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058740151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Crotamin from Crotalus durissus terrificus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamin, a small, basic polypeptide myotoxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant scientific interest due to its diverse biological activities. Initially identified for its myotoxic and neurotoxic effects, which cause spastic paralysis in prey, this compound is now recognized as a potent cell-penetrating peptide (CPP) with antimicrobial and selective anticancer properties.[1][2] Its unique ability to cross cell membranes and accumulate in the nucleus makes it a promising vector for drug delivery and a template for novel therapeutic agents.[1][3] This document provides a comprehensive overview of the historical discovery, detailed isolation protocols, physicochemical characteristics, and mechanisms of action of this compound, serving as a technical resource for professionals in venom research and drug development.

Discovery and Historical Context

The study of toxins from Crotalus durissus terrificus venom has a rich history. While crotoxin was the first snake toxin to be isolated in crystalline form in 1938 by Slotta and Fraenkel-Conrat, the discovery of this compound is credited to the Brazilian scientist José Moura Gonçalves.[4][5] Crotamine (B1574000) was first identified as a distinct component in the venom of Argentinean rattlesnakes and later in those from southern Brazil.[6] It is a major, non-enzymatic component of the venom, recognized for inducing spastic paralysis of the hind limbs in mice.[7][8] The presence and concentration of crotamine can vary significantly depending on the geographical location of the snake population.[4][6][9]

Physicochemical and Structural Properties

Crotamine is a low-molecular-weight polypeptide characterized by a high isoelectric point and a strong positive charge, owing to its abundance of basic amino acid residues.[2][10] Its structure, stabilized by three disulfide bridges, is homologous to antimicrobial peptides like α- and β-defensins.[4][6][11]

| Property | Value | References |

| Molecular Weight | ~4.8 kDa (e.g., 4881.4 Da, 4883.25 Da) | [7][12] |

| Amino Acid Residues | 42 | [4] |

| Basic Residues | 11 (9 lysines, 2 arginines) | [4] |

| Cysteine Residues | 6 (forming 3 disulfide bridges) | [2][4] |

| Isoelectric Point (pI) | ~10.3 - 10.8 | [6] |

| Secondary Structure | A short N-terminal α-helix (residues 1-7) and a two-stranded anti-parallel β-sheet (residues 9-13 and 34-38) | [11] |

| Disulfide Bridges | Cys4–Cys36, Cys11–Cys30, Cys18–Cys37 | [2][4][11] |

| Amino Acid Sequence | YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG | [4] |

Isolation and Purification Protocols

The purification of this compound from crude Crotalus durissus terrificus venom leverages its high basicity and small size. While early methods involved multiple chromatographic steps, modern protocols often achieve high purity in one or two steps.[13]

General Two-Step Chromatographic Protocol

This is a common and effective method for isolating crotamine.

Materials:

-

Lyophilized crude venom of Crotalus durissus terrificus

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-75 or G-100)

-

Cation-Exchange Chromatography column (e.g., Mono S HR 10/10, Protein Pack SP 5PW)[9][14]

-

Starting Buffer (e.g., 0.05 M Acetic Acid, pH 5.0)[9]

-

Elution Buffer (e.g., Starting Buffer with a salt gradient of 0-1.0 M NaCl)

-

Spectrophotometer and Fraction Collector

-

Dialysis tubing (1 kDa MWCO)

-

Lyophilizer

Methodology:

-

Venom Solubilization: Dissolve 150 mg of desiccated crude venom in 2 mL of Starting Buffer. Centrifuge at 10,000 x g for 10 minutes to remove insoluble material.[9]

-

Step 1: Size-Exclusion Chromatography (Optional Initial Cleanup):

-

Equilibrate the Sephadex G-100 column with the appropriate buffer.

-

Apply the venom supernatant to the column.

-

Elute the proteins and collect fractions. Monitor the elution profile at 280 nm.

-

Pool the fractions corresponding to the low molecular weight peak (~5 kDa) which contains crotamine.

-

-

Step 2: Cation-Exchange Chromatography:

-

Equilibrate the Mono S column with Starting Buffer.

-

Apply the crotamine-containing fraction from Step 1 (or the initial venom supernatant for a single-step purification) to the column.[9]

-

Wash the column with Starting Buffer until the baseline is stable.

-

Elute the bound proteins using a linear gradient of NaCl (e.g., 0-1.0 M) in the Starting Buffer.

-

Collect fractions and monitor the absorbance at 280 nm. Crotamine, being highly basic, will elute at a high salt concentration.

-

-

Purity Analysis and Verification:

-

Desalting and Lyophilization:

-

Pool the pure crotamine fractions.

-

Desalt the sample by dialysis against deionized water or by using a desalting column.

-

Lyophilize the purified protein for long-term storage.

-

Biological Activities and Mechanism of Action

Crotamine exhibits a wide spectrum of biological effects, stemming from its ability to interact with and penetrate cell membranes.

-

Myotoxicity and Neurotoxicity: Crotamine acts on voltage-gated sodium and potassium channels in skeletal muscle cells, causing membrane depolarization and leading to the characteristic muscle spasms and paralysis observed in envenomation.[4][7][15]

-

Cell-Penetrating Activity: As a cell-penetrating peptide (CPP), crotamine can translocate across the plasma membrane of actively proliferating cells.[1][2] This property is key to its potential as a drug delivery vehicle.

-

Anticancer Activity: Crotamine shows selective cytotoxicity towards cancer cells, leaving non-cancerous cells largely unaffected.[2] It is known to accumulate in lysosomes and mitochondria, triggering increases in intracellular calcium and leading to apoptosis.[2]

-

Antimicrobial Effects: Sharing structural homology with defensins, crotamine possesses antimicrobial, particularly antifungal, activity.[2][12]

Mechanism of Cellular Entry

The cellular uptake of crotamine is an active process primarily mediated by endocytosis.

-

Electrostatic Interaction: The highly positive charge of crotamine facilitates its initial binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[3]

-

Endocytosis: The crotamine-proteoglycan complex is then internalized into the cell via a clathrin-dependent endocytic pathway.[2][3]

-

Endosomal Escape: The internalized vesicles fuse with endosomes/lysosomes. Crotamine accumulates within these acidic compartments before being released into the cytosol, although the exact escape mechanism is not fully understood.[3]

-

Intracellular Targeting: Once in the cytosol, crotamine can translocate to the nucleus, where it interacts with chromosomes, or target other organelles like mitochondria.[2][3]

Signaling and Pharmacological Effects

The diverse biological effects of crotamine are initiated by its interaction with various cellular targets, leading to distinct signaling events.

-

Muscle Paralysis: The primary toxic effect involves the modulation of ion channels. By binding to Na+ and K+ channels on muscle cell membranes, crotamine induces an ion influx, causing irreversible membrane depolarization and sustained contraction, which manifests as spastic paralysis.[15]

-

Calcium Mobilization: In various cell types, including cancer cells and even non-excitable cells like Chinese Hamster Ovary (CHO) cells, crotamine can trigger an increase in intracellular Ca2+ concentrations.[2][15][16] This calcium signaling can activate downstream pathways leading to apoptosis and cell death.[15]

-

Inflammatory Response: When administered, crotamine can induce a pro-inflammatory response, characterized by edema and the release of cytokines like interleukin-6 (IL-6).[14]

Conclusion and Future Directions

Crotamine stands out as a versatile biomolecule from the venom of Crotalus durissus terrificus.[1] From its discovery as a potent myotoxin to its current investigation as a cancer-selective therapeutic and drug delivery vehicle, its journey highlights the vast potential of natural toxins in biomedical research. The detailed protocols for its isolation and purification are now well-established, enabling consistent production for research purposes. Future work will likely focus on elucidating the precise molecular interactions that govern its cell-type selectivity, optimizing its structure to enhance therapeutic efficacy while minimizing toxicity, and harnessing its cell-penetrating properties to deliver a new generation of targeted drugs.

References

- 1. Biological versatility of crotamine--a cationic peptide from the venom of a South American rattlesnake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State of the Art in the Studies on Crotamine, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crotamine - Wikipedia [en.wikipedia.org]

- 5. Karl Heinrich Slotta (1895-1987) biochemist: snakes, pregnancy and coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crotamine in Crotalus durissus: distribution according to subspecies and geographic origin, in captivity or nature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crotalus durissus - Wikipedia [en.wikipedia.org]

- 9. Purification, crystallization and preliminary X-ray diffraction analysis of crotamine, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the structural characteristics of irradiated crotamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of the polypeptide crotamine from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into functional characteristics of native crotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple and rapid method for isolating small myotoxins from rattlesnake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural and pharmacological characterization of the crotamine isoforms III-4 (MYX4_CROCu) and III-7 (MYX7_CROCu) isolated from the Crotalus durissus cumanensis venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological activities of a new crotamine-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological activities of a new crotamine-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Crotamin: A Technical Guide to its Structure and Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotamine (B1574000) is a 42-residue, non-enzymatic polypeptide toxin isolated from the venom of the South American rattlesnake, Crotalus durissus terrificus.[1] As a member of the myotoxin family, it exhibits a wide spectrum of biological activities, including myotoxicity, weak analgesia, and effects on voltage-sensitive sodium channels.[2][3][4] More recently, its characterization as a cell-penetrating peptide (CPP) with selective cytotoxicity towards cancer cells has garnered significant interest for its potential in drug delivery and oncology.[5] This guide provides a detailed overview of crotamin's molecular structure, amino acid sequence, and the key experimental methodologies used for its characterization.

Amino Acid Sequence and Isoforms

Crotamine is a highly basic polypeptide with an isoelectric point (pI) of 10.3.[6] It is composed of 42 amino acids, including 11 basic residues (nine lysines and two arginines) and six cysteines that form three stabilizing disulfide bonds.[1][2]

The primary amino acid sequence is as follows: YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG [1]

The three intramolecular disulfide bridges have been identified as connecting Cys4 to Cys36, Cys11 to Cys30, and Cys18 to Cys37.[1][7]

Genetic analysis has revealed the existence of crotamine isoforms. For instance, some variants feature an isoleucine residue at position 19 instead of the more common leucine, a change resulting from a single base substitution in the encoding gene.[8]

Protein Structure

The three-dimensional structure of this compound has been elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revealing a compact and stable fold.

Solution Structure (NMR)

The solution structure of crotamine was first determined by proton NMR spectroscopy (PDB ID: 1H5O).[3][4] The structure consists of a short alpha-helix at the N-terminus (residues 1-7) and a small, antiparallel, triple-stranded beta-sheet, resulting in an αβ1β2β3 topology.[3][4] This structural arrangement was previously unseen among toxins active on ion channels.[3] A subsequent, more refined NMR structure determination in aqueous solution confirmed the key features: an alpha-helix involving residues 1-7 and a two-stranded antiparallel beta-sheet formed by residues 9-13 and 34-38.[7] These secondary structure elements are tethered by the three disulfide bonds, which form a central hydrophobic core.[7]

Crystal Structure (X-ray Crystallography)

The crystal structure of this compound has been resolved to a resolution of 1.7 Å.[6] This analysis confirmed the overall fold observed in the NMR structure, which includes a single α-helical turn (residues 2–7) and a two-stranded antiparallel β-sheet (residues 9–13 and 34–38).[6] The crystal structure critically highlights a distinct spatial separation of charged and hydrophobic surfaces.[2][6] This amphipathic characteristic, with pronounced cationic and hydrophobic faces on opposite sides of the molecule, is believed to be crucial for its interaction with negatively charged cell membranes and subsequent biological activities.[2][6]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: General Properties of Crotamine

| Property | Value | Source |

| Molecular Weight (Calculated) | 4.9 kDa | [3] |

| Molecular Mass (Mass Spec.) | 4881 Da | [2][9] |

| Residue Count | 42 | [1][3] |

| Atom Count (PDB: 1H5O) | 339 | [3] |

| Isoelectric Point (pI) | 10.3 | [6] |

Table 2: Crystallographic Data for Crotamine

| Parameter | Value | Source |

| Resolution | 1.7 - 1.9 Å | [1][6][9] |

| Space Group | I2₁2₁2₁ or I222 | [9][10] |

| Unit Cell Parameters (a, b, c) | 67.75 Å, 74.40 Å, 81.01 Å | [9][10] |

| Rmerge | 4.3% | [10] |

| Completeness | 97.05% | [10] |

Experimental Protocols

The determination of this compound's structure relies on a multi-step process involving purification from venom followed by high-resolution structural analysis.

Purification of Crotamine

Crotamine is isolated from the crude venom of Crotalus durissus terrificus. While several methods exist, a common and effective protocol involves a single cation-exchange chromatography step.[3]

-

Source Material : Crude, lyophilized venom is obtained from a reputable supplier (e.g., CEVAP, Brazil).[3][9]

-

Chromatography : The crude venom is dissolved and loaded onto a cation-exchange column, such as a MonoS HR 10/10 column.[3]

-

Elution : The protein is eluted using a salt gradient, leveraging crotamine's highly basic nature for separation.

-

Verification : The purity and identity of the collected fractions are confirmed by mass spectrometry (e.g., MALDI-TOF) to verify the molecular mass of 4881 Da.[10] Alternative purification schemes may involve an initial size-exclusion chromatography step (e.g., Sephacryl S200) followed by cation-exchange chromatography.[9]

Structure Determination by NMR Spectroscopy

The solution structure of crotamine (PDB: 1H5O) was determined using homonuclear proton NMR spectroscopy.

-

Sample Preparation : A ~1 mM protein sample is prepared. To prevent aggregation, the protein is dissolved in a mixture of 10 mM potassium phosphate (B84403) buffer and trifluoroethanol-d3 (70:30, v/v) at pH 4.0.

-

Spectra Acquisition : Two-dimensional proton NMR spectra (e.g., NOESY, TOCSY) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or 900 MHz).[7] Spectra are typically recorded at various temperatures (e.g., 5°C to 35°C). The water signal is suppressed using techniques like WATERGATE or presaturation.

-

Data Processing : The acquired data are processed using software packages (e.g., FELIX-ND) to yield frequency-domain spectra.

-

Structure Calculation :

-

Nuclear Overhauser Effect (NOE) cross-peaks are identified and their intensities are measured from NOESY spectra (with a mixing time of ~100 ms).

-

These NOE intensities are converted into interproton upper distance restraints (e.g., strong < 3.0 Å, medium < 4.0 Å, weak < 5.0 Å).

-

Automated structure calculation software (e.g., ATNOS/CANDID/DYANA) is used with the distance restraints to compute a family of 3D structures consistent with the NMR data.[7]

-

This process can also be used to computationally determine the most likely disulfide bond connectivity pattern.[7]

-

Structure Determination by X-ray Crystallography

The crystal structure provides a static, high-resolution view of the this compound molecule.

-

Crystallization :

-

The purified crotamine is concentrated to approximately 22 mg/ml in ultrapure water using microconcentrators.[10]

-

Crystals are grown using the vapor diffusion method.[3] Droplets of the protein solution are equilibrated against a reservoir solution, a typical example being 0.2 M sodium thiocyanate (B1210189) and 1.9 M ammonium (B1175870) sulfate (B86663) at pH 6.1.[3]

-

Single crystals suitable for diffraction typically form within 2 days.[3]

-

-

X-ray Data Collection :

-

A single crystal is harvested and soaked briefly in a cryoprotectant solution, which is often the reservoir solution supplemented with ~20% glycerol, before being flash-cooled in a nitrogen gas stream at 100 K.[3][10]

-

The crystal is mounted on a diffractometer at a synchrotron beamline (e.g., DESY/HASYLAB).[10]

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., λ = 0.8123 Å) and recorded on a detector (e.g., MAR CCD) as a series of images with a small oscillation range per image (e.g., 1°).[10]

-

-

Data Processing and Structure Solution :

-

The raw diffraction intensities are indexed, integrated, and scaled using software suites like MOSFLM or XDS.[3][10]

-

The structure is solved using techniques such as single-wavelength anomalous dispersion (SAD), often requiring the preparation of heavy-atom derivatives.[1]

-

The resulting electron density map is used to build the atomic model of the protein, which is then refined against the experimental data.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for structure determination and the proposed mechanism of crotamine's cellular action.

Caption: Experimental workflow for the purification and structural determination of crotamine.

Caption: Proposed mechanism for cellular uptake and action of crotamine.

References

- 1. researchgate.net [researchgate.net]

- 2. Crotamine - Wikipedia [en.wikipedia.org]

- 3. Structure of the polypeptide crotamine from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solution structure of crotamine, a Na+ channel affecting toxin from Crotalus durissus terrificus venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 6. Automated NMR structure determination and disulfide bond identification of the myotoxin crotamine from Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecoevo.com.br [ecoevo.com.br]

- 8. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 9. Purification, crystallization and preliminary X-ray diffraction analysis of crotamine, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kingsnake.com [kingsnake.com]

The Multifaceted Biological Landscape of Crotamin: A Technical Guide for Researchers

An In-depth Examination of the Functions, Activities, and Therapeutic Potential of a Venom-Derived Peptide

Introduction

Crotamin, a 42-residue cationic polypeptide, is a prominent constituent of the venom of the South American rattlesnake, Crotalus durissus terrificus.[1] Initially identified as a myotoxin due to its ability to induce hind limb paralysis and muscle necrosis, subsequent research has unveiled a remarkable spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the biological functions and activities of the this compound peptide, with a focus on its molecular mechanisms, cellular targets, and potential applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties and Structure

This compound is a small, highly basic protein with a molecular weight of approximately 4.8 kDa.[4] Its primary structure is characterized by a high content of basic amino acid residues, particularly lysine, which contributes to its cationic nature and its ability to interact with negatively charged cellular components.[1] The peptide is cross-linked by three disulfide bridges, which confer significant stability to its tertiary structure.[5] The three-dimensional structure of this compound reveals a short N-terminal alpha-helix and a small antiparallel triple-stranded beta-sheet, a fold that is structurally homologous to β-defensins, a class of antimicrobial peptides.[4]

Biological Functions and Activities

This compound exhibits a diverse array of biological activities, ranging from cytotoxicity against cancer cells to antimicrobial effects and modulation of ion channels. Its multifaceted nature stems from its ability to interact with various cellular components and trigger distinct signaling cascades.

Anticancer Activity

One of the most promising therapeutic avenues for this compound is its selective cytotoxicity towards cancer cells.[2][6] In vitro studies have demonstrated that this compound can effectively induce cell death in various cancer cell lines while exhibiting minimal toxicity to normal, non-proliferating cells.[5][7]

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| B16-F10 | Murine Melanoma | 5 µg/mL | Lethal | [7] |

| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 µg/mL | Lethal | [7] |

| SK-Mel-28 | Human Melanoma | 5 µg/mL | Lethal | [7] |

| CHO-K1 | Chinese Hamster Ovary | > 1 µM | Induces cell death | [1] |

In Vivo Efficacy:

In a murine model of subcutaneous melanoma using B16-F10 cells, daily subcutaneous administration of this compound (1 µ g/day ) for 21 days resulted in a significant delay in tumor implantation, inhibition of tumor growth, and prolonged survival of the treated mice.[7]

Antimicrobial Activity

This compound possesses antimicrobial properties, showing a more pronounced effect against certain fungal and bacterial strains.[8] Its structural similarity to β-defensins suggests a potential role in innate immunity.[8] The primary mechanism of its antimicrobial action is believed to be the permeabilization of microbial cell membranes.[8]

Quantitative Data on Antimicrobial Activity:

| Microbial Strain | Type | MIC Range (µg/mL) | Reference |

| Escherichia coli (various strains) | Gram-negative bacteria | 25 - 100 | [8] |

Myotoxic and Neurotoxic Activity

Historically, this compound was characterized by its myotoxic effects, causing necrosis of muscle cells.[2] It also exhibits a mild analgesic effect.[1] The neurotoxic effects are primarily associated with its interaction with voltage-gated ion channels in skeletal muscles.[9]

Cell-Penetrating Peptide

This compound is classified as a cell-penetrating peptide (CPP), capable of translocating across cellular membranes.[10] This property is crucial for its intracellular activities and its potential as a vehicle for delivering other therapeutic molecules into cells.[4] Crotamine's cell entry is partly mediated by endocytosis.[11]

Interaction with Ion Channels

Crotamine (B1574000) has been shown to interact with voltage-gated ion channels. While initial studies suggested an effect on sodium channels, more recent evidence indicates that it potently and selectively blocks mammalian voltage-gated potassium channels, specifically Kv1.3.[6][11][12] This interaction may contribute to its anticancer and neurotoxic effects.[11]

Signaling Pathways

This compound's cytotoxic effects, particularly in cancer cells, are mediated by the induction of specific cell death pathways. The primary mechanism involves the permeabilization of lysosomal membranes, leading to a cascade of events that culminate in apoptosis.

Lysosomal-Mitochondrial Apoptosis Pathway

This compound's journey into the cell leads it to accumulate in lysosomes. This accumulation disrupts the lysosomal membrane, releasing cathepsins into the cytosol.[1][5] Cytosolic cathepsins can then trigger the mitochondrial apoptotic pathway through the cleavage of Bid, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.[1][13][14]

Caption: this compound triggers apoptosis via lysosomal membrane permeabilization and mitochondrial pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., B16-F10, Mia PaCa-2, SK-Mel-28)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in sterile PBS or culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound (e.g., 1 µg/mL and 5 µg/mL). Include untreated cells as a negative control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Murine Melanoma Model

This protocol describes the evaluation of this compound's antitumor efficacy in a subcutaneous melanoma mouse model.

Materials:

-

C57BL/6J mice (female, 6-8 weeks old)

-

B16-F10 murine melanoma cells

-

This compound (sterile solution for injection)

-

Phosphate-buffered saline (PBS) or other suitable vehicle

-

Syringes and needles for injection and cell implantation

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture B16-F10 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁵ cells) into the right flank of each mouse.

-

Treatment: Randomly divide the mice into two groups: a control group receiving daily subcutaneous injections of the vehicle (e.g., PBS) and a treatment group receiving daily subcutaneous injections of this compound (1 µg in a suitable volume). Begin treatment on the day of tumor cell implantation and continue for 21 consecutive days.

-

Tumor Monitoring: Measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: (length x width²)/2.

-

Survival Analysis: Monitor the survival of the mice in both groups.

-

Endpoint: At the end of the experiment (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli)

-

Mueller-Hinton broth (MHB)

-

This compound (stock solution of known concentration)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anticancer activity.

Caption: A streamlined workflow for the preclinical assessment of this compound as an anticancer agent.

Conclusion and Future Directions

This compound is a venom-derived peptide with a remarkable range of biological activities, making it a compelling candidate for further investigation and development as a therapeutic agent. Its selective cytotoxicity towards cancer cells, coupled with its cell-penetrating properties, underscores its potential in oncology. Furthermore, its antimicrobial and ion channel-modulating activities open up additional avenues for therapeutic exploration.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: To identify the specific domains of the peptide responsible for its various activities, which could lead to the design of more potent and selective analogs.

-

Comprehensive Preclinical Evaluation: Including a broader range of cancer models and infectious disease models to fully delineate its therapeutic potential.

-

Delivery Systems: Investigating novel delivery strategies to enhance its bioavailability and target specificity.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing anticancer and antimicrobial drugs.

A deeper understanding of the molecular mechanisms underlying this compound's diverse biological functions will be crucial for harnessing its full therapeutic potential and translating this fascinating natural product into novel clinical applications.

References

- 1. repositorio.ufc.br [repositorio.ufc.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic effects of crotamine are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crotamine toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antibacterial and hemolytic activities of crotamine, a small basic myotoxin from rattlesnake Crotalus durissus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of crotamine effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the crotamine action on skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crotamine is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. State of the Art in the Studies on Crotamine, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of crotamine, a toxin of South American rattlesnake venom, on the sodium channel of murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cathepsin B in programmed cell death machinery: mechanisms of execution and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase- and mitochondrial dysfunction-dependent mechanisms of lysosomal leakage and cathepsin B activation in DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Crotamin as a Myotoxin: A Technical Guide on its Effects on Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotamin, a small, cationic polypeptide toxin found in the venom of the South American rattlesnake Crotalus durissus terrificus, is a potent myotoxin that induces significant pathological changes in skeletal muscle cells.[1][2] Its mechanism of action is complex, involving interactions with ion channels on the sarcolemma, leading to membrane depolarization, dysregulation of intracellular calcium homeostasis, and ultimately, myonecrosis.[3][4] While initially believed to act primarily on voltage-gated sodium channels, recent evidence suggests a more complex interplay with multiple ion channels, including potassium channels.[5][6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's myotoxicity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction

This compound is a 42-amino acid, non-enzymatic peptide characterized by a high isoelectric point and three disulfide bridges, which confer significant stability.[1][9] It belongs to the small basic polypeptide myotoxins (SBPM) family and is a notable component of crotamine-positive rattlesnake venoms, constituting 10-25% of the crude venom's dry weight.[1][6][9][10] Pharmacologically, crotamine (B1574000) is recognized for inducing spastic paralysis of the hind limbs in animal models, a direct consequence of its potent myotoxic activity.[1] Understanding the precise effects of crotamine on muscle cells is crucial for developing effective snakebite envenomation therapies and for exploring its potential as a pharmacological tool or a basis for novel drug development.[10]

Mechanism of Myotoxic Action

This compound's effect on muscle cells is a multi-step process initiated at the cell membrane and culminating in cell death.

Electrophysiological Effects and Ion Channel Interaction

The primary event in this compound-induced myotoxicity is the disruption of the muscle cell's membrane potential. Crotamine acts on voltage-sensitive ion channels in the sarcolemma, causing a rapid and sustained depolarization.[3][11]

-

Sodium Channel Interaction: Early studies proposed that crotamine specifically targets voltage-sensitive sodium channels (Nav), inducing a massive influx of Na+ ions.[1][3][11] This influx is thought to be the primary driver of the membrane depolarization, which quickly drops the resting potential to around -50 mV.[11] This effect is resistant to washing, indicating a strong interaction with the channel or membrane components.[11] The depolarization can be prevented by tetrodotoxin (B1210768) (TTX), a potent Nav channel blocker.[6][11]

-

Contradictory Evidence and Potassium Channel Involvement: More recent research has challenged the notion that crotamine acts directly on Nav channels. Electrophysiological experiments using various human Nav channel isoforms (Nav1.1-Nav1.6) expressed in HEK293 cells failed to show any significant change in channel characteristics upon crotamine application.[7][8] This suggests that the real mechanism may be more complex or indirect.[8] Some studies now indicate that crotamine may also act on voltage-gated potassium (Kv) channels, and compounds active on both Na+ and K+ channels can influence its myotoxic effects.[5][6][10]

The initial depolarization and subsequent spontaneous fibrillations lead to muscle contracture and spasms.[1][11]

Disruption of Intracellular Calcium (Ca2+) Homeostasis

The sustained membrane depolarization triggered by crotamine leads to a secondary, critical effect: the disruption of intracellular Ca2+ homeostasis. While not directly targeting calcium channels, the altered membrane potential likely activates voltage-gated Ca2+ channels and may also affect the function of the sarcoplasmic reticulum (SR), the primary intracellular Ca2+ store in muscle cells.[3] This results in a significant influx of extracellular Ca2+ and potentially the release of Ca2+ from the SR, leading to a massive increase in cytosolic Ca2+ concentration.[12] This elevated intracellular Ca2+ is a key trigger for subsequent pathological events, including hypercontraction of myofibrils and the activation of calcium-dependent degradative enzymes.[13]

Cellular and Ultrastructural Damage

The culmination of ion imbalance and calcium overload is severe structural damage and necrosis.

-

Vacuolization: One of the hallmark effects of crotamine is the extensive vacuolization of the sarcoplasmic reticulum.[3]

-

Myofibril Damage: In vivo studies show that crotamine and similar toxins cause contracted myofibrils and profound vacuolization that enlarges the subsarcolemmal space.[12]

-

Membrane Integrity Loss: The toxin ultimately compromises the integrity of the plasma membrane, leading to the leakage of intracellular components like creatine (B1669601) kinase (CK) into the bloodstream, a clinical marker of muscle damage.[13][14] Histopathological examination reveals muscle fiber necrosis, phagocytosis, and the presence of regenerating fibers.[4]

Signaling Pathways

The precise intracellular signaling cascades triggered by crotamine are not fully elucidated but are thought to be downstream of the initial ionic influx.

Caption: Proposed signaling pathway of this compound-induced myonecrosis.

Quantitative Myotoxic Profile

The myotoxic effects of crotamine have been quantified in various in vitro and in vivo models. The following tables summarize key data from the literature.

Table 1: In Vitro and Ex Vivo Effects of Crotamine on Muscle Cells and Tissues

| Parameter Measured | Model System | Crotamine Concentration | Observed Effect | Citation(s) |

| Membrane Potential | Mouse Diaphragm | 0.5 µg/mL to 50 µg/mL | Rapid depolarization to approx. -50 mV within 5 minutes. | [11] |

| Muscle Contraction | Mouse Diaphragm (isolated) | 0.5 µg/mL | Augmentation of single twitch response. | [11] |

| 10 to 50 µg/mL | Muscle contracture and spontaneous fibrillation. | [11] | ||

| 3 nM | 17.1 ± 1.4% increase in contraction force. | [6] | ||

| 10 nM | 32.1 ± 4.0% increase in contraction force. | [6] | ||

| 30 nM | 38.2 ± 5.0% increase in contraction force. | [6] | ||

| Cytotoxicity (Cell Viability) | C2C12 Myoblasts (Helleramine) | 11.44 µM (IC50) | Inhibition of proliferation and decreased viability after 48h. | [12] |

| Muscle Cells | 10 µg/mL | Toxic, promotes muscle tissue necrosis. | [5] | |

| Apoptosis | C2C12 Myoblasts (Helleramine) | 14 µM | 30.1 ± 4.4% of cells in early apoptosis. | [12] |

| 21 µM | 38.2 ± 12.3% of cells in late apoptosis/dead. | [12] |

*Helleramine is a crotamine-like peptide with high sequence identity, used here as a proxy for crotamine's direct cellular effects.

Table 2: In Vivo Effects of Crotamine in Animal Models

| Parameter Measured | Animal Model | Crotamine Dose | Administration | Observed Effect | Citation(s) |

| Myotoxicity / Paralysis | Mice | 2.5 mg/kg | Intraperitoneal (IP) | Hind limb paralysis and necrosis of muscle cells. | [5] |

| Locomotor Activity | Mice | 7.5 µ g/animal (~0.3 mg/kg) | IP | Dose-dependent decrease in distance traveled. | [6] |

| 15 µ g/animal (~0.6 mg/kg) | IP | Dose-dependent decrease in distance traveled. | [6] | ||

| 30 µ g/animal (~1.2 mg/kg) | IP | Dose-dependent decrease in distance traveled. | [6] |

Key Experimental Protocols

Investigating the myotoxic effects of crotamine involves a range of in vitro and ex vivo techniques. Below are representative methodologies for key assays.

Protocol: Muscle Contractility Assay (Ex Vivo)

This protocol is based on methods used to assess the effect of crotamine on isolated muscle tissue.[6]

-

Tissue Preparation:

-

Euthanize a mouse (e.g., Swiss male, 25-30g) via cervical dislocation.

-

Excise the diaphragm muscle, keeping it intact with the phrenic nerve and rib attachments.

-

Immediately place the muscle in a bath containing Tyrode's solution (composition in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.4 NaH2PO4, 11.9 NaHCO3, and 11.1 glucose), continuously bubbled with 95% O2 and 5% CO2 at 37°C.

-

-

Experimental Setup:

-

Mount the diaphragm in a vertical organ bath. Tie one end to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 5 g.

-

Allow the muscle to equilibrate for at least 30 minutes, washing with fresh Tyrode's solution every 15 minutes.

-

-

Stimulation and Recording:

-

Induce muscle contractions via direct electrical stimulation (e.g., 0.2 Hz, 4V, 2 ms (B15284909) pulses) delivered by two platinum ring electrodes surrounding the muscle.

-

Record the isometric twitch tension using a data acquisition system.

-

-

Toxin Application:

-

After obtaining a stable baseline of contractions, add crotamine to the bath at the desired final concentrations (e.g., 3 nM to 30 nM).

-

Record the changes in contraction force continuously for a set period (e.g., 60 minutes).

-

-

Data Analysis:

-

Measure the amplitude of the twitch contractions before and after crotamine application.

-

Express the results as the percentage change from the baseline contraction force.

-

Use appropriate statistical analysis (e.g., ANOVA) to determine significance.

-

Caption: Workflow for an ex vivo muscle contractility assay.

Protocol: Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxicity of crotamine on a muscle cell line like C2C12 myoblasts.[12][15]

-

Cell Culture:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Seed the C2C12 cells into a 96-well plate at a density of approximately 5 x 103 cells per well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Toxin Treatment:

-

Prepare serial dilutions of crotamine in serum-free medium at various concentrations (e.g., 1 µM to 50 µM).

-

Remove the culture medium from the wells and replace it with the crotamine-containing medium. Include a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Plot the results to determine the IC50 value (the concentration of toxin that inhibits 50% of cell viability).

-

Protocol: Intracellular Calcium Measurement

This protocol outlines the use of a fluorescent Ca2+ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i).[16][17]

-

Cell Preparation:

-

Grow muscle cells (e.g., C2C12) on glass coverslips suitable for fluorescence microscopy.

-

-

Dye Loading:

-

Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells again with HBSS to remove extracellular dye.

-

-

Imaging Setup:

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

-

Baseline Measurement:

-

Perfuse the cells with HBSS and record the baseline fluorescence. Fura-2 is a ratiometric dye, so images are acquired by alternating excitation wavelengths between 340 nm (calcium-bound) and 380 nm (calcium-free), while measuring emission at ~510 nm.

-

-

Toxin Application:

-

Introduce crotamine into the perfusion chamber at the desired concentration.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration.

-

Analyze the change in the F340/F380 ratio over time to characterize the calcium response (e.g., peak amplitude, duration).

-

Conclusion and Future Directions

This compound is a potent myotoxin that disrupts the fundamental electrochemical balance of muscle cells. Its action, initiated by altering ion flow across the sarcolemma, triggers a cascade of events including sustained depolarization, calcium overload, and ultimately, necrotic cell death. While the involvement of voltage-gated sodium channels was once considered central, recent findings suggest a more complex interaction with multiple ion channels, highlighting an area that requires further investigation.[7][8]

For drug development professionals, the cell-penetrating properties of crotamine, combined with its cytotoxicity, offer intriguing possibilities.[2] Understanding its precise molecular targets could lead to the design of analogues with selective activity, potentially for applications in neuromuscular disorders or as targeted cytotoxic agents. Future research should focus on:

-

Identifying the specific binding sites and molecular targets of crotamine on the muscle cell membrane.

-

Elucidating the complete intracellular signaling pathways activated downstream of ion channel disruption.

-

Investigating the differential sensitivity of various muscle fiber types (e.g., fast-twitch vs. slow-twitch) to crotamine, which could explain the characteristic hind-limb paralysis.[7][8]

A deeper understanding of this complex toxin will not only improve treatments for snakebite envenomation but also unlock its potential as a valuable molecular probe and therapeutic lead.

References

- 1. New view on crotamine, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crotamine, a small basic polypeptide myotoxin from rattlesnake venom with cell-penetrating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Mechanism of action of myotoxins isolated from snake venoms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxic Myopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State of the Art in the Studies on Crotamine, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of crotamine effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the crotamine action on skeletal muscles | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Crotamine inhibits preferentially fast-twitching muscles but is inactive on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of crotamine effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the crotamine action on skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of crotamine, a toxin of South American rattlesnake venom, on the sodium channel of murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological activities of a new crotamine-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane depolarization is the initial action of crotoxin on isolated murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Local necrotizing effect of snake venoms on skin and muscle: relationship to serum creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Crotoxin induces cytotoxic effects in human malignant melanoma cells in both native and detoxified forms [frontiersin.org]

- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Analgesic Potential of Crotamine: A Deep Dive into its Mechanisms and Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Crotamine (B1574000), a 42-amino acid polypeptide toxin isolated from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant scientific interest for its potent analgesic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of crotamine's analgesic effects, its molecular mechanisms of action, and the experimental evidence supporting its potential as a novel therapeutic agent for pain management.

Molecular Profile of Crotamine

Crotamine is a small, basic protein with a molecular weight of approximately 4.88 kDa.[2] Its structure is characterized by a short N-terminal alpha-helix and a small antiparallel triple-stranded beta-sheet, stabilized by three disulfide bridges.[1] This compact structure is homologous to the human β-defensin family of antimicrobial peptides.[1][3][4] The protein is highly cationic, with 11 basic residues (nine lysines and two arginines), which is crucial for its biological activities.[1][5]

Analgesic Potency and Efficacy

Early studies demonstrated that native crotamine exhibits remarkable analgesic potency. When administered to mice, it induced a time- and dose-dependent analgesic effect that was significantly more potent than morphine.[2] On a weight-for-weight basis, crotamine was found to be approximately 30-fold more potent than morphine, and on a molar basis, over 500-fold more potent.[2] These initial findings highlighted crotamine as a promising candidate for the development of new pain therapeutics.

Quantitative Analysis of Analgesic Effects

The analgesic and anti-inflammatory effects of recombinant crotamine have been quantified in various mouse models of pain. The following tables summarize the key findings from these studies.

Table 1: Antinociceptive Effect of Intraperitoneally Administered Recombinant Crotamine in the Acetic Acid-Induced Writhing Test [6]

| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) |

| Saline Control | - | 64.1 ± 2.3 |

| Recombinant Crotamine | 0.04 | 58.4 ± 2.3 |

| Recombinant Crotamine | 0.13 | 44.3 ± 2.7 |

| Recombinant Crotamine | 0.4 | 33.4 ± 1.8 |

| Recombinant Crotamine | 1.2 | 12.4 ± 1.9* |

*p < 0.001 vs. saline-control group.

Table 2: Antinociceptive Effect of Intraperitoneally Administered Recombinant Crotamine in the Formalin Test (Phase 2) [6]

| Treatment Group | Dose (mg/kg) | Nociceptive Score (Mean ± SEM) | Area Under the Curve (AUC) (Mean ± SEM) |

| Saline Control | - | 2.3 ± 0.1 | 70.1 ± 3.7 |

| Recombinant Crotamine | 0.13 | 2.0 ± 0.2 | 54.4 ± 3.2 |

| Recombinant Crotamine | 0.4 | 1.4 ± 0.2 | 25.6 ± 2.8 |

| Recombinant Crotamine | 1.2 | 1.1 ± 0.1 | 17.0 ± 2.6 |

| Indomethacin | 10 | 1.4 ± 0.2 | 28.9 ± 2.5 |

*p < 0.05 vs. saline-control group.

Table 3: Anti-inflammatory Effect of Intraperitoneally Administered Recombinant Crotamine on Formalin-Induced Paw Edema [6]

| Treatment Group | Dose (mg/kg) | Paw Swelling (%) (Mean ± SEM) |

| Saline Control | - | 28.6 ± 2.9 |

| Recombinant Crotamine | 0.13 | 28.6 ± 2.9 |

| Recombinant Crotamine | 0.4 | 19.9 ± 2.1 |

| Recombinant Crotamine | 1.2 | 16.4 ± 2.1 |

| Indomethacin | 10 | Not specified, but similar to 0.4 mg/kg crotamine |

*p < 0.05 vs. saline-control group.

Table 4: Effect of Intraperitoneally Administered Recombinant Crotamine on Serum TNF-α Levels in the Formalin Test [6]

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) |

| Saline Control | - | Not specified, but significantly higher than treated groups |

| Recombinant Crotamine | 0.13 | 134.3 ± 11.9 |

| Recombinant Crotamine | 0.4 | 81.7 ± 7.6 |

| Recombinant Crotamine | 1.2 | 77.8 ± 9.7 |

| Indomethacin | 10 | 77.3 ± 8.6* |

*p < 0.05 vs. saline-control group.

Mechanisms of Analgesic Action

The precise mechanisms underlying crotamine's analgesic effects have been a subject of ongoing research, with evidence pointing towards multiple pathways.

The Opioid Pathway: An Early Hypothesis

Initial studies suggested the involvement of the opioid system. The analgesic effect of native crotamine was found to be inhibited by naloxone, a non-selective opioid receptor antagonist, suggesting an opioid-like mechanism of action.[2] This led to the hypothesis that crotamine may directly or indirectly activate opioid receptors to produce analgesia.

An Opioid-Independent, Anti-inflammatory Pathway

More recent investigations using recombinant crotamine have challenged the opioid-centric view. These studies have demonstrated that the antinociceptive and anti-inflammatory effects of recombinant crotamine are not blocked by naloxone.[6][7] Instead, the analgesic effect appears to be linked to a reduction in the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[6][7] Intraperitoneal and intraplantar administration of recombinant crotamine significantly suppressed formalin-induced nociception and paw edema, and this was correlated with a significant decrease in serum TNF-α levels.[6]

Caption: Proposed opioid-independent analgesic pathway of crotamine.

Modulation of Ion Channels

Crotamine's interaction with various ion channels is another key aspect of its biological activity, which may contribute to its analgesic effects.

-

Voltage-Gated Potassium (Kv) Channels: Crotamine has been shown to be a potent and selective inhibitor of several voltage-gated potassium channels, including Kv1.1, Kv1.2, and Kv1.3, with IC50 values in the nanomolar range.[8][9] The inhibition of Kv1.3 channels, which are expressed on nociceptive neurons, is a plausible mechanism for its antinociceptive action.

Table 5: Inhibitory Activity of Crotamine on Voltage-Gated Potassium Channels [8]

| Channel Subtype | IC50 (nM) |

| Kv1.1/KCNA1 | 369 |

| Kv1.2/KCNA2 | 386 |

| Kv1.3/KCNA3 | 287 |

-

Voltage-Gated Sodium (Nav) Channels: The role of sodium channels in crotamine's activity is more complex and somewhat controversial. Early studies suggested that crotamine acts on sodium channels in muscle cells, causing depolarization and myotoxic effects.[10][11] However, other research has indicated that crotamine does not directly affect various mammalian voltage-dependent sodium channel isoforms (Nav1.1-Nav1.6).[5][12] It is possible that crotamine's effects on sodium channels are indirect or specific to certain tissue types or experimental conditions.

Caption: Hypothetical mechanism of analgesia via Kv1.3 channel blockade.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used to evaluate the analgesic properties of crotamine.

Hot-Plate Test

-

Objective: To assess central antinociceptive activity.

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Mice are individually placed on the hot plate.

-

The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Crotamine or a control substance is administered (e.g., intraperitoneally).

-

The response latency is measured at various time points post-administration.

-

-

Data Analysis: The increase in response latency compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

-

Objective: To evaluate peripheral analgesic activity.

-

Procedure:

-

Mice are pre-treated with crotamine or a control substance.

-

After a specified time (e.g., 20 minutes), a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20-30 minutes).

-

-

Data Analysis: A reduction in the number of writhes in the crotamine-treated group compared to the control group indicates analgesia.

Formalin Test

-

Objective: To assess both neurogenic (Phase 1) and inflammatory (Phase 2) pain.

-

Procedure:

-

A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of a mouse's hind paw.

-

Nociceptive behavior (e.g., licking, biting, or shaking of the injected paw) is observed and quantified during two distinct phases:

-

Phase 1 (0-5 minutes post-injection): Represents direct chemical stimulation of nociceptors.

-

Phase 2 (15-30 minutes post-injection): Reflects inflammatory pain.

-

-

Crotamine or a control substance is administered prior to the formalin injection.

-

-

Data Analysis: The duration of nociceptive behavior is measured in both phases. A reduction in this duration indicates antinociceptive and/or anti-inflammatory effects.

Caption: General experimental workflow for assessing crotamine's analgesia.

Cellular Uptake and Biodistribution

Crotamine is classified as a cell-penetrating peptide (CPP), which allows it to readily cross cell membranes.[4][8][13][14] This property is crucial for its ability to reach intracellular targets. The mechanism of cellular entry involves an initial interaction with heparan sulfate (B86663) proteoglycans on the cell surface, followed by clathrin-mediated endocytosis.[5][8] Once inside the cell, crotamine accumulates in lysosomal vesicles.[5][8] In vivo studies have shown that crotamine can be found in various cells, including those in the peritoneal fluid and bone marrow.[8]

Safety and Toxicology

While crotamine is a component of snake venom, studies have indicated a degree of safety at analgesic doses. Histopathological analysis of various organs (brain, liver, skeletal muscles, stomach, lungs, spleen, heart, kidneys, and small intestine) in mice injected with crotamine did not reveal any visible lesions under light microscopy.[2] However, it is important to note that crotamine does possess myotoxic properties at higher concentrations, causing muscle cell necrosis.[1] Further comprehensive toxicological studies are necessary to establish a clear therapeutic window for crotamine and its derivatives.

Future Directions and Drug Development Potential

The potent analgesic properties of crotamine, coupled with its unique mechanisms of action, make it an exciting candidate for the development of novel non-opioid analgesics. Key areas for future research include:

-

Structure-Activity Relationship Studies: To identify the specific domains of the crotamine molecule responsible for its analgesic effects and to design synthetic analogues with improved potency and reduced toxicity.

-

Elucidation of Molecular Targets: Further investigation into the precise molecular targets of crotamine, including the specific subtypes of ion channels and receptors it modulates, will be critical for understanding its mechanism of action and for rational drug design.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion of crotamine, as well as its dose-response relationships for both efficacy and toxicity.

-

Development of Drug Delivery Systems: Given that crotamine is a peptide, developing effective delivery systems to protect it from degradation and ensure it reaches its target sites will be essential for its clinical translation.

References

- 1. Crotamine - Wikipedia [en.wikipedia.org]

- 2. The analgesic activity of crotamine, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the polypeptide crotamine from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crotamine, a small basic polypeptide myotoxin from rattlesnake venom with cell-penetrating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State of the Art in the Studies on Crotamine, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antinociceptive and Anti-Inflammatory Effects of Recombinant Crotamine in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. Crotamine - SB PEPTIDE [sb-peptide.com]

- 10. Effect of crotamine, a toxin of South American rattlesnake venom, on the sodium channel of murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New view on crotamine, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological versatility of crotamine--a cationic peptide from the venom of a South American rattlesnake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crotamine is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]

Crotamin's Role as a Cell-Penetrating Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotamin, a 42-residue polypeptide toxin isolated from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant attention in the scientific community for its potent cell-penetrating capabilities.[1][2] Classified as a cell-penetrating peptide (CPP), this compound exhibits the remarkable ability to traverse cellular membranes and deliver a variety of cargo molecules into the cytoplasm and nucleus.[2][3] This intrinsic property, coupled with its selective cytotoxicity towards cancer cells, positions this compound as a promising vector for targeted drug delivery and a potential therapeutic agent in its own right.[4][5] This technical guide provides a comprehensive overview of this compound's function as a CPP, detailing its mechanism of cellular uptake, the signaling pathways it triggers, and standardized protocols for its study.

Mechanism of Cellular Entry and Intracellular Fate

This compound's entry into cells is a multi-step process initiated by electrostatic interactions with negatively charged molecules on the cell surface.[6] Its highly cationic nature, with an isoelectric point of 10.3, facilitates its binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the plasma membrane.[2][6] Following this initial binding, this compound is internalized primarily through clathrin-mediated endocytosis, an energy-dependent process.[4][6]

Once inside the cell, the this compound-HSPG complex is trafficked to early endosomes, which mature into late endosomes and subsequently fuse with lysosomes.[6][7] The acidic environment of the lysosome is thought to facilitate the dissociation of this compound from its HSPG anchor. This compound then induces lysosomal membrane permeabilization (LMP), leading to its release into the cytosol.[6] This escape from the endo-lysosomal pathway is a critical step for this compound to exert its biological effects. In the cytosol, this compound can interact with various intracellular targets, including mitochondria and the nucleus, ultimately leading to the induction of apoptosis in susceptible cells.[4][6]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crocin treatment promotes the oxidative stress and apoptosis in human thyroid cancer cells FTC-133 through the inhibition of STAT/JAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

Crotamin: A Comprehensive Technical Guide to its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotamin is a 42-residue cationic polypeptide originally isolated from the venom of the South American rattlesnake, Crotalus durissus terrificus. Structurally, it is characterized by a single α-helix and a triple-stranded antiparallel β-sheet, stabilized by three disulfide bridges[1]. This structural motif shares similarities with the β-defensin family of antimicrobial peptides (AMPs), suggesting a potential role in innate immunity and antimicrobial defense[2][3]. While initially studied for its myotoxic and neurotoxic effects, a growing body of evidence has highlighted this compound's significant antimicrobial activity, particularly against fungal pathogens[1][4]. This technical guide provides an in-depth overview of this compound as an antimicrobial peptide, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a selective antimicrobial spectrum. It has demonstrated pronounced activity against a range of fungal species, including clinically relevant yeasts like Candida and Cryptococcus species[4][5][6]. Its efficacy against bacteria is more limited, with notable activity against some strains of Escherichia coli, but weak or no activity against several other Gram-positive and Gram-negative bacteria[7][8].

Quantitative Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[9][10][11].

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Bacteria | |||

| Escherichia coli | Various strains | 25 - 100 | [7][8] |

| Escherichia coli | - | 2.0 µg/µL (2000 µg/mL) | [12] |

| Staphylococcus aureus | - | >200 | [13] |

| Staphylococcus aureus | - | 8 - 16 µg/µL (8000-16000 µg/mL) | [12] |

| Staphylococcus aureus (MRSA) | - | 4.0 - 8.0 µg/µL (4000-8000 µg/mL) | [12] |

| Pseudomonas aeruginosa | - | >200 | [13] |

| Fungi | |||

| Candida spp. | - | Pronounced Activity | [4][5][6] |

| Trichosporon spp. | - | Pronounced Activity | [4][5][6] |

| Cryptococcus neoformans | - | Pronounced Activity | [4][5][6] |

Cytotoxicity and Hemolytic Activity

A critical aspect of developing any antimicrobial peptide for therapeutic use is its selectivity for microbial cells over host cells. This compound has been shown to have no appreciable hemolytic activity against erythrocytes[7][8]. Furthermore, at concentrations effective against fungi, it has demonstrated low cytotoxicity to various normal mammalian cell lines[1]. However, at higher concentrations, cytotoxic effects have been observed, particularly in actively proliferating cells[14].

| Cell Line | Assay | Cytotoxicity Metric | Concentration (µg/mL) | Reference |

| Human Erythrocytes | Hemolysis Assay | No appreciable hemolysis | Up to 200 | [7][8] |

| CHO-K1 | MTT Assay | IC50 | Not specified | [14] |

| Various normal cells (fibroblasts, muscle cells, HUVEC) | Cytotoxicity Assay | Not cytotoxic | 1 - 10 | [1] |

Mechanism of Antimicrobial Action